Cas no 69712-10-3 (Piperidine, 4-(2-bromoethyl)-, hydrobromide)

Piperidine, 4-(2-bromoethyl)-, hydrobromide is a brominated piperidine derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. The compound features a reactive bromoethyl group, making it valuable for alkylation reactions and the construction of more complex heterocyclic structures. Its hydrobromide salt form enhances stability and solubility, facilitating handling and storage. This reagent is particularly useful in medicinal chemistry for the development of bioactive molecules, including potential CNS-targeting compounds. Its well-defined structure and consistent reactivity ensure reliable performance in synthetic applications. Proper handling is advised due to its hygroscopic nature and potential irritant properties.
Piperidine, 4-(2-bromoethyl)-, hydrobromide structure
69712-10-3 structure
Product Name:Piperidine, 4-(2-bromoethyl)-, hydrobromide
CAS No:69712-10-3
MF:C7H15Br2N
MW:273.008700609207
MDL:MFCD12031710
CID:387482
PubChem ID:70084981
Update Time:2025-06-28

Piperidine, 4-(2-bromoethyl)-, hydrobromide Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 4-(2-bromoethyl)-, hydrobromide
    • 4-(2-bromoethyl)piperidine,hydrobromide
    • 4-(2-Bromoethyl)piperidine--hydrogen bromide (1/1)
    • SCHEMBL7417472
    • AC8208
    • MFCD12031710
    • 4-(2-BROMOETHYL)PIPERIDINE HYDROBROMIDE
    • INDALHSRWRYEFF-UHFFFAOYSA-N
    • DTXSID70741670
    • 69712-10-3
    • 4(2-bromoethyl)piperidine hydrogen bromide
    • SY262909
    • 4-(2-bromoethyl)piperidine;hydrobromide
    • MDL: MFCD12031710
    • Inchi: 1S/C7H14BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H
    • InChI Key: INDALHSRWRYEFF-UHFFFAOYSA-N
    • SMILES: BrCCC1CCNCC1.Br

Computed Properties

  • Exact Mass: 272.95508g/mol
  • Monoisotopic Mass: 270.95712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 69.3
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

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Piperidine, 4-(2-bromoethyl)-, hydrobromide Suppliers

Amadis Chemical Company Limited
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(CAS:69712-10-3)Piperidine, 4-(2-bromoethyl)-, hydrobromide
Order Number:A1171866
Stock Status:in Stock
Quantity:100mg/5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:21
Price ($):320.0/1285.0/545.0
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Piperidine, 4-(2-bromoethyl)-, hydrobromide Related Literature

Additional information on Piperidine, 4-(2-bromoethyl)-, hydrobromide

Piperidine, 4-(2-bromoethyl)-, Hydrobromide: A Comprehensive Overview

Piperidine, 4-(2-bromoethyl)-, hydrobromide, also known by its CAS number 69712-10-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a bromide salt of a substituted piperidine derivative, which belongs to the broader class of heterocyclic compounds. Piperidine itself is a six-membered ring containing one nitrogen atom, and its derivatives are widely studied for their potential applications in drug discovery and chemical synthesis.

The structure of 4-(2-bromoethyl)piperidine hydrobromide consists of a piperidine ring with a substituent at the 4-position. This substituent is a 2-bromoethyl group, which introduces a bromine atom into the molecule. The hydrobromide form indicates that the compound exists as the bromide salt, making it more soluble in water and suitable for various chemical reactions. This property is particularly advantageous in pharmaceutical applications where solubility is critical for drug delivery.

Recent studies have highlighted the importance of 4-(2-bromoethyl)piperidine hydrobromide in medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules. For instance, this compound has been used as a building block for constructing complex heterocycles, which are essential components of many drugs. Its ability to undergo various nucleophilic substitutions and additions makes it versatile in organic synthesis.

In terms of pharmacological applications, 69712-10-3 has shown potential in the development of ion channel modulators. Ion channels are critical for cellular communication and are targets for numerous therapeutic agents. The bromine substituent in this compound plays a crucial role in modulating the activity of these channels, making it a valuable tool in drug design.

Moreover, advancements in computational chemistry have enabled researchers to predict the bioavailability and toxicity profiles of Piperidine, 4-(2-bromoethyl)-, hydrobromide. These studies are instrumental in streamlining the drug discovery process by identifying promising candidates early in development.

The synthesis of this compound typically involves nucleophilic substitution reactions. Starting from piperidine derivatives, chemists introduce the 2-bromoethyl group through appropriate reagents and conditions. The formation of the hydrobromide salt ensures stability and ease of handling during subsequent reactions.

In conclusion, Piperidine, 4-(2-bromoethyl)-, hydrobromide (CAS No. 69712-10-3) is a significant compound with diverse applications in organic synthesis and pharmacology. Its unique structure and chemical properties make it an invaluable tool for researchers aiming to develop novel therapeutic agents. As research continues to uncover new insights into its potential uses, this compound is poised to play an even greater role in advancing medical science.

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Amadis Chemical Company Limited
(CAS:69712-10-3)Piperidine, 4-(2-bromoethyl)-, hydrobromide
A1171866
Purity:99%/99%/99%
Quantity:100mg/5g/1g
Price ($):320.0/1285.0/545.0
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